molecular formula C17H15ClN4O B15082015 3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B15082015
M. Wt: 326.8 g/mol
InChI Key: LGIHVOGSAMMMOI-RGVLZGJSSA-N
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Description

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide typically involves the condensation of 3-(1H-benzimidazol-1-yl)propanoic acid with 2-chlorobenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve maximum yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Purification techniques, such as recrystallization or chromatography, are used to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antiviral properties, showing potential as a therapeutic agent against various pathogens.

    Medicine: Explored for its anticancer activity, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: Intercalate into the DNA structure, disrupting the replication and transcription processes.

    Inhibit Enzymes: Inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.

    Induce Reactive Oxygen Species (ROS): Generate ROS, causing oxidative stress and damage to cellular components, ultimately leading to cell death.

Comparison with Similar Compounds

3-(1H-benzimidazol-1-yl)-N’-[(E)-(2-chlorophenyl)methylidene]propanehydrazide can be compared with other benzimidazole derivatives, such as:

    2-(1H-benzimidazol-1-yl)propanoic acid: Similar in structure but lacks the chlorophenyl and hydrazide moieties.

    3-(1H-benzimidazol-2-yl)quinoline derivatives: Known for their antitumor activity, these compounds share the benzimidazole core but differ in their additional functional groups.

    Bis-(1H-benzimidazol-2-yl)-based compounds: Used in fluorescence detection, these compounds have different applications compared to the target compound.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(2-chlorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H15ClN4O/c18-14-6-2-1-5-13(14)11-20-21-17(23)9-10-22-12-19-15-7-3-4-8-16(15)22/h1-8,11-12H,9-10H2,(H,21,23)/b20-11+

InChI Key

LGIHVOGSAMMMOI-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32)Cl

Origin of Product

United States

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